molecular formula C8H12ClN B1664015 2,4-Dimethylaniline hydrochloride CAS No. 21436-96-4

2,4-Dimethylaniline hydrochloride

Cat. No.: B1664015
CAS No.: 21436-96-4
M. Wt: 157.64 g/mol
InChI Key: HFXISSJBRAPVLG-UHFFFAOYSA-N
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Description

2,4-Dimethylaniline hydrochloride is an organic compound with the molecular formula C8H12ClN. It is a derivative of aniline, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is commonly used in the synthesis of dyes, pesticides, and other chemicals .

Mechanism of Action

Target of Action

2,4-Dimethylaniline hydrochloride is a derivative of aniline . It is primarily used in the synthesis of substances in laboratories . .

Mode of Action

It is known that aniline and its derivatives, including 2,4-dimethylaniline, undergo various reactions expected for an aniline, being weakly basic and reactive toward electrophiles .

Biochemical Pathways

The metabolism of N,N-dimethylaniline, a related compound, has been studied and it has been found that it undergoes N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route . It is possible that this compound may undergo similar metabolic transformations.

Pharmacokinetics

A study on the pharmacokinetics of aniline and its dimethyl derivatives, including 2,4-dimethylaniline, in rats showed that the elimination rates of these compounds were generally rapid . The study also suggested that the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .

Result of Action

It is known that aniline and its derivatives can be toxic, and symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Health and Environmental Effects Profile for 2-4-Dimethylaniline and this compound was prepared to support listings of hazardous constituents of a wide range of waste streams under Section 3001 of the Resource Conservation and Recovery Act (RCRA) and to provide health-related limits for emergency actions under Section 101 of the Comprehensive Environmental Response, Compensation and Liability Act (CERCLA) .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylaniline hydrochloride can be synthesized through the direct amination of m-xylene. The process involves the nitration of m-xylene followed by hydrogenation to yield 2,4-dimethylaniline, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethylaniline hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylaniline: Similar structure but different substitution pattern.

    2,5-Dimethylaniline: Another isomer with different properties.

    2,6-Dimethylaniline: Used in the production of anesthetics.

Uniqueness

2,4-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXISSJBRAPVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-68-1 (Parent)
Record name 2,4-Xylidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2021448
Record name 2,4-Dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21436-96-4
Record name Benzenamine, 2,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21436-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Xylidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-XYLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXP5MZM9MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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